molecular formula C11H20O2 B6151999 2-(4,4-dimethylcycloheptyl)acetic acid CAS No. 1469045-89-3

2-(4,4-dimethylcycloheptyl)acetic acid

Cat. No.: B6151999
CAS No.: 1469045-89-3
M. Wt: 184.3
InChI Key:
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Description

2-(4,4-Dimethylcycloheptyl)acetic acid is an organic compound with the molecular formula C11H20O2 It is a derivative of acetic acid, where the hydrogen atom of the methyl group is replaced by a 4,4-dimethylcycloheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-dimethylcycloheptyl)acetic acid typically involves the alkylation of cycloheptanone followed by carboxylation. One common method includes the following steps:

    Alkylation: Cycloheptanone is reacted with methyl iodide in the presence of a strong base such as sodium hydride to form 4,4-dimethylcycloheptanone.

    Carboxylation: The resulting 4,4-dimethylcycloheptanone is then subjected to a carboxylation reaction using carbon dioxide in the presence of a catalyst like palladium to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes continuous flow processes and the use of more efficient catalysts to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylcycloheptyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted acetic acid derivatives.

Scientific Research Applications

2-(4,4-Dimethylcycloheptyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,4-dimethylcycloheptyl)acetic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(4,4-Dimethylcyclohexyl)acetic acid: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    2-(4,4-Dimethylcyclopentyl)acetic acid: Contains a cyclopentyl group.

Uniqueness

2-(4,4-Dimethylcycloheptyl)acetic acid is unique due to its larger cycloheptyl ring, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct physical and chemical properties compared to its cyclohexyl and cyclopentyl analogs.

Properties

CAS No.

1469045-89-3

Molecular Formula

C11H20O2

Molecular Weight

184.3

Purity

95

Origin of Product

United States

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